Cas no 16956-42-6 (3-amino-1-benzylurea)

3-amino-1-benzylurea 化学的及び物理的性質
名前と識別子
-
- Hydrazinecarboxamide, N-(phenylmethyl)-
- 1-amino-3-benzylurea
- 4-Benzylsemicarbazide
- RKOJUQGKURDYBX-UHFFFAOYSA-N
- 16956-42-6
- AMY42561
- EN300-98420
- SCHEMBL3062841
- 3-amino-1-benzylurea
- G33820
- 4-Benzylsemicarbazid
- DTXSID80474008
- N-Benzylcarbamoyl-hydrazine
-
- インチ: InChI=1S/C8H11N3O/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
- InChIKey: RKOJUQGKURDYBX-UHFFFAOYSA-N
- SMILES: NNC(=O)NCc1ccccc1
計算された属性
- 精确分子量: 259.07809
- 同位素质量: 165.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 67.2Ų
じっけんとくせい
- PSA: 53.49
3-amino-1-benzylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-98420-0.1g |
3-amino-1-benzylurea |
16956-42-6 | 95% | 0.1g |
$66.0 | 2024-05-21 | |
TRC | A595643-25mg |
3-amino-1-benzylurea |
16956-42-6 | 25mg |
$ 50.00 | 2022-06-08 | ||
Enamine | EN300-98420-0.05g |
3-amino-1-benzylurea |
16956-42-6 | 95% | 0.05g |
$42.0 | 2024-05-21 | |
A2B Chem LLC | AF07046-500mg |
4-Benzylsemicarbazide |
16956-42-6 | 95% | 500mg |
$220.00 | 2024-04-20 | |
Aaron | AR00AW36-250mg |
4-Benzylsemicarbazide |
16956-42-6 | 95% | 250mg |
$152.00 | 2025-01-23 | |
Aaron | AR00AW36-500mg |
4-Benzylsemicarbazide |
16956-42-6 | 95% | 500mg |
$266.00 | 2025-01-23 | |
Aaron | AR00AW36-2.5g |
4-Benzylsemicarbazide |
16956-42-6 | 95% | 2.5g |
$717.00 | 2023-12-15 | |
Aaron | AR00AW36-5g |
4-Benzylsemicarbazide |
16956-42-6 | 95% | 5g |
$1047.00 | 2023-12-15 | |
A2B Chem LLC | AF07046-250mg |
4-Benzylsemicarbazide |
16956-42-6 | 95% | 250mg |
$132.00 | 2024-04-20 | |
A2B Chem LLC | AF07046-5g |
4-Benzylsemicarbazide |
16956-42-6 | 95% | 5g |
$818.00 | 2024-04-20 |
3-amino-1-benzylurea 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
3-amino-1-benzylureaに関する追加情報
Hydrazinecarboxamide, N-(phenylmethyl)-: A Comprehensive Overview
Hydrazinecarboxamide, N-(phenylmethyl)-, also known by its CAS number 16956-42-6, is a unique chemical compound that has garnered significant attention in the field of biomedical research. This compound belongs to the family of hydrazine derivatives and exhibits promising potential in various biological applications. Its structure, comprising a hydrazine backbone linked with a carboxamide group and a phenylmethyl substituent, makes it an interesting candidate for both academic and industrial exploration.
The compound's intricate structure provides a favorable environment for biochemical interactions, which has been exploited in several recent studies. Researchers have focused on its ability to modulate enzymatic activity and receptor binding, making it a valuable tool in the development of enzyme inhibitors and therapeutic agents. These investigations have been further enriched by advancements in computational chemistry and in vitro experimental models, which allow for a deeper understanding of its molecular behavior.
A key area of research involving Hydrazinecarboxamide, N-(phenylmethyl)- has been its role in antioxidant therapy. Studies have demonstrated its ability to scavenge free radicals and mitigate oxidative stress, which are critical factors in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. This antioxidant potential has been further explored through advanced spectroscopic techniques, such as EPR and UV-Vis spectrophotometry, providing insights into its mechanism of action at the molecular level.
In addition to its antioxidant properties, Hydrazinecarboxamide, N-(phenylmethyl)- has shown remarkable promise as a anti-inflammatory agent. Preclinical trials have highlighted its ability to inhibit the production of pro-inflammatory cytokines and suppress COX-2 enzyme activity, which are key contributors to chronic inflammation. These findings have been corroborated by in vivo models, where the compound demonstrated significant anti-inflammatory effects in murine models of arthritis and colitis.
The pharmacokinetic profile of Hydrazinecarboxamide, N-(phenylmethyl)- has also been extensively studied. Research indicates that it exhibits favorable absorption and bioavailability characteristics, which are essential for its potential as an orally administered drug. Furthermore, studies on its metabolic stability and excretion patterns have provided valuable data for drug development, enabling researchers to optimize dosing regimens and minimize adverse effects.
Another exciting frontier in the study of Hydrazinecarboxamide, N-(phenylmethyl)- is its application in targeted drug delivery. By incorporating this compound into nanoparticle formulations, researchers have been able to enhance its specificity and efficacy in treating diseases such as glioblastoma and metastatic breast cancer. These efforts have been supported by cutting-edge imaging techniques, including PET and MRI, which allow for real-time monitoring of drug distribution and therapeutic outcomes.
The compound's versatility has also been harnessed in the realm of biomaterials science. It has been incorporated into hydrogels and nanocomposites for applications in tissue engineering and regenerative medicine. Its ability to promote cell adhesion and migration has made it a valuable component in designing bioactive scaffolds for wound healing and cartilage repair.
Despite its vast potential, the safety and toxicity profile of Hydrazinecarboxamide, N-(phenylmethyl)- must be carefully evaluated. Initial toxicological studies have indicated that it is relatively nontoxic at therapeutic doses, with no significant adverse effects observed in short-term exposure studies. However, long-term toxicity and carcinogenicity studies are still ongoing to ensure its safety for chronic use.
In conclusion, Hydrazinecarboxamide, N-(phenylmethyl)- (CAS 16956-42-6) represents a groundbreaking compound with far-reaching implications in the field of biomedical science. Its unique structure, coupled with its diverse biological activities, positions it as a promising candidate for therapeutic development. As research continues to unravel its full potential, this compound is poised to make significant contributions to the treatment of various diseases and the advancement of regenerative medicine.
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